molecular formula C10H15NO3 B3033696 4-(Cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 113467-97-3

4-(Cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B3033696
CAS No.: 113467-97-3
M. Wt: 197.23 g/mol
InChI Key: DEWAGGNAHQGYBD-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a cyclohexylamino group attached to a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of cyclohexylamine with maleic anhydride. The reaction proceeds through the nucleophilic attack of the amine on the anhydride, followed by hydrolysis to yield the desired product. The reaction conditions generally include:

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the anhydride before the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

    Catalysts: No specific catalysts are required for this reaction, but the use of a base like triethylamine can help in neutralizing the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylamino-oxo derivatives.

    Reduction: Formation of cyclohexylamino-hydroxy derivatives.

    Substitution: Formation of N-substituted cyclohexylamino derivatives.

Scientific Research Applications

4-(Cyclohexylamino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features but lacking the oxo and but-2-enoic acid functionalities.

    Maleic Anhydride: A precursor in the synthesis of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid, sharing the but-2-enoic acid backbone.

    N-Substituted Cyclohexylamines: Compounds with various substituents on the amino group, offering different chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a cyclohexylamino group and an oxobut-2-enoic acid backbone, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(cyclohexylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAGGNAHQGYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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